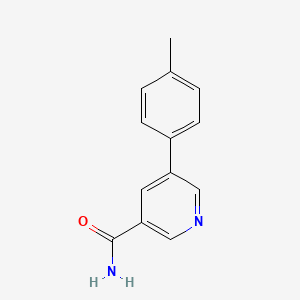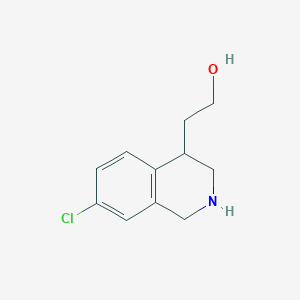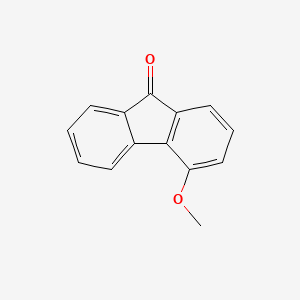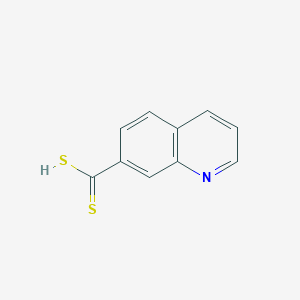
2-(Difluoromethyl)naphthalene-6-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(Difluorometil)naftaleno-6-carboxaldehído es un compuesto orgánico con la fórmula molecular C12H8F2O y un peso molecular de 206,19 g/mol . Este compuesto se caracteriza por la presencia de un grupo difluorometilo (-CF2H) unido al anillo de naftaleno en la posición 2 y un grupo carboxaldehído (-CHO) en la posición 6. Es un intermedio valioso en la síntesis orgánica y tiene diversas aplicaciones en la investigación científica y la industria.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de 2-(Difluorometil)naftaleno-6-carboxaldehído se puede lograr a través de varios métodos. Un enfoque común implica la reacción de acoplamiento de Suzuki–Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . Este método utiliza reactivos de boro y catalizadores de paladio en condiciones suaves y tolerantes a grupos funcionales.
Métodos de Producción Industrial: La producción industrial de este compuesto generalmente implica reacciones de acoplamiento de Suzuki–Miyaura a gran escala, donde las condiciones de reacción se optimizan para obtener un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para garantizar la calidad del producto deseada.
Análisis De Reacciones Químicas
Tipos de Reacciones: El 2-(Difluorometil)naftaleno-6-carboxaldehído experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente.
Reducción: El grupo aldehído se puede reducir para formar el alcohol correspondiente.
Sustitución: El grupo difluorometilo puede participar en reacciones de sustitución, como la sustitución aromática nucleófila.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales Formados:
Oxidación: Ácido 2-(Difluorometil)naftaleno-6-carboxílico.
Reducción: 2-(Difluorometil)naftaleno-6-metanol.
Sustitución: Varios derivados de naftaleno sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 2-(Difluorometil)naftaleno-6-carboxaldehído tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como intermedio en la síntesis de moléculas orgánicas complejas y fármacos.
Biología: Se utiliza en el estudio de mecanismos enzimáticos y como sonda para ensayos biológicos.
Medicina: El compuesto se explora por sus potenciales propiedades terapéuticas y como bloque de construcción para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2-(Difluorometil)naftaleno-6-carboxaldehído involucra su interacción con varios objetivos moleculares y vías. El grupo difluorometilo puede aumentar la lipofilia y la estabilidad metabólica del compuesto, convirtiéndolo en un grupo valioso en el diseño de fármacos. El grupo aldehído puede formar enlaces covalentes con residuos nucleófilos en las proteínas, potencialmente modulando su actividad.
Compuestos Similares:
2-(Trifluorometil)naftaleno-6-carboxaldehído: Estructura similar pero con un grupo trifluorometilo (-CF3) en lugar de un grupo difluorometilo.
2-(Fluorometil)naftaleno-6-carboxaldehído: Contiene un grupo fluorometilo (-CH2F) en lugar de un grupo difluorometilo.
2-(Metil)naftaleno-6-carboxaldehído: Contiene un grupo metilo (-CH3) en lugar de un grupo difluorometilo.
Singularidad: El 2-(Difluorometil)naftaleno-6-carboxaldehído es único debido a la presencia del grupo difluorometilo, que imparte propiedades electrónicas y estéricas distintas. Esto lo convierte en un compuesto valioso para ajustar con precisión las propiedades de los productos farmacéuticos y otras moléculas orgánicas.
Comparación Con Compuestos Similares
2-(Trifluoromethyl)naphthalene-6-carboxaldehyde: Similar structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
2-(Fluoromethyl)naphthalene-6-carboxaldehyde: Contains a fluoromethyl group (-CH2F) instead of a difluoromethyl group.
2-(Methyl)naphthalene-6-carboxaldehyde: Contains a methyl group (-CH3) instead of a difluoromethyl group.
Uniqueness: 2-(Difluoromethyl)naphthalene-6-carboxaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for fine-tuning the properties of pharmaceuticals and other organic molecules.
Propiedades
Fórmula molecular |
C12H8F2O |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
6-(difluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11-4-3-9-5-8(7-15)1-2-10(9)6-11/h1-7,12H |
Clave InChI |
ONBFABKBMNVRHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C(F)F)C=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















